molecular formula C9H9Cl2NO B102647 3-chloro-N-(4-chlorophenyl)propanamide CAS No. 19314-16-0

3-chloro-N-(4-chlorophenyl)propanamide

Cat. No. B102647
CAS RN: 19314-16-0
M. Wt: 218.08 g/mol
InChI Key: XHQYWNFRAYYHIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorophenyl propanamide derivatives involves reactions such as reductive amination, where 1-(3-Chlorophenyl)piperazine hydrochloride reacts with 3-chloropropanal in ethanol . Another derivative is synthesized by reacting dibenzoylacetic acid-N-carboxyethylamide with 3,4-dichloroaniline . Additionally, the reaction between 2-(3-chlorophenyl)ethan-1-amine and 2-(4-isobutylphenyl)propanoyl chloride yields a chlorine-containing ibuprofen derivative . These methods demonstrate the versatility in synthesizing chlorophenyl propanamide derivatives.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. For instance, one derivative crystallizes in the monoclinic crystal system with P 21/c point group . Another study reports the crystal structure of a diazo derivative in the monoclinic space group P21/c . These analyses provide detailed information on the geometry and conformation of the molecules.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are explored through computational and experimental methods. Density Functional Theory (DFT) calculations are used to predict electronic properties, such as HOMO-LUMO energy gaps, which are indicative of chemical reactivity and stability . Theoretical parameters are compared with experimental results, showing good agreement . Additionally, the biological activity of some derivatives is assessed, revealing potential against specific proteins or as herbicides .

Scientific Research Applications

Nonlinear Optical Materials

A significant application of similar compounds, such as N-(2-chlorophenyl)-(1-propanamide), is in the field of organic electro-optic and nonlinear optical materials. These materials have been synthesized and characterized using various techniques like UV-Vis, IR, NMR, and powder XRD. The second harmonic generation (SHG) capabilities of these crystals, a key nonlinear optical property, were measured using ND:YAG lasers (Prabhu & Rao, 2000).

Crystal Growth and Characterization

The growth of single crystals of similar compounds, for instance, N-(2-chlorophenyl)-(1-propanamide), by slow evaporation techniques has been documented. These crystals, characterized by their transparency and optimal dimensions, were further analyzed using techniques such as UV-Vis, IR, NMR, and XRD. The findings contribute to the understanding of crystal growth processes and properties relevant to various scientific applications (Prabhu et al., 2001).

Synthesis and Characterization of Derivatives

Studies have been conducted on the synthesis and characterization of various derivatives of similar compounds, such as N-Benzyl-3-[(Chlorophenyl) Amino]propanamides. These studies involve detailed structural analysis through spectroscopic techniques and the exploration of potential applications in various fields (Idris, Ayeni, & Sallau, 2011).

Antimicrobial Properties

Research has been conducted on the antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing similar structural elements. These studies involve the synthesis of compounds and testing their antibacterial and antifungal activities, contributing to the development of new antimicrobial agents (Baranovskyi et al., 2018).

Structural and Optical Properties

Studies on the structural and dielectric properties of similar compounds, such as N-(2 chlorophenyl)-(1-propanamide), have been undertaken. These studies include analysis of crystal structure, vibrational assignments, optical transmission, band gap determination, and laser damage threshold, providing insights valuable in the field of material science (Srinivasan et al., 2006).

Environmental Impact Studies

Research has also focused on the environmental impact of derivatives of similar compounds, like propanil N-(3,4-dichlorophenyl)propanamide, in agricultural settings. Studies include examining the concentrations in soil and water, as well as the accumulation in plant tissues, providing important data on environmental safety and the ecological impact of these compounds (Perera, Burleigh, & Davis, 1999).

properties

IUPAC Name

3-chloro-N-(4-chlorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQYWNFRAYYHIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00872865
Record name 3-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-chlorophenyl)propanamide

CAS RN

19314-16-0
Record name Propionanilide, 3,4'-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019314160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-N-(4-chlorophenyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00872865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
NF de Sousa, HD da Silva Souza, RPB de Menezes… - Pathogens, 2023 - mdpi.com
The World Health Organization classifies Leishmania as one of the 17 “neglected diseases” that burden tropical and sub-tropical climate regions with over half a million diagnosed …
Number of citations: 6 www.mdpi.com
S Shen, M Hadley, K Ustinova, J Pavlicek… - Journal of medicinal …, 2019 - ACS Publications
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 63 pubs.acs.org
MTT Noonepalle, CA Zimprich, GP Zhang, MB Robers… - sciolibrary.com
Isoxazole is a five-membered heterocycle that is widely used in drug discovery endeavors. Here, we report the design, synthesis, and structural and biological characterization of SS-208…
Number of citations: 0 www.sciolibrary.com
S Shen, C Picci, K Ustinova, V Benoy… - Journal of Medicinal …, 2021 - ACS Publications
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for the treatment of neurodegenerative disorders. SW-100 (1a), a phenylhydroxamate-based HDAC6 inhibitor (HDAC6i…
Number of citations: 12 pubs.acs.org
AP Kozikowski, S Shen, M Pardo… - ACS chemical …, 2018 - ACS Publications
Disease-modifying therapies are needed for Fragile X Syndrome (FXS), as at present there are no effective treatments or cures. Herein, we report on a tetrahydroquinoline-based …
Number of citations: 46 pubs.acs.org

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